molecular formula C27H18ClN3 B11710285 2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

Cat. No.: B11710285
M. Wt: 419.9 g/mol
InChI Key: RFUUJCRUULRAJE-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves multiple steps, including the formation of biphenyl intermediates and subsequent cyclization to form the triazine ring. One common method involves the use of Suzuki coupling reactions to form the biphenyl groups, followed by cyclization with cyanuric chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using palladium catalysts and boronic acids to form the biphenyl intermediates. The final cyclization step can be achieved using cyanuric chloride in the presence of a base, such as triethylamine, to facilitate the formation of the triazine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups may facilitate binding to hydrophobic pockets, while the triazine ring can interact with active sites through hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is unique due to the presence of biphenyl groups, which provide additional steric and electronic properties compared to simpler triazine derivatives.

Properties

Molecular Formula

C27H18ClN3

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-4-(3-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(22-16-14-21(15-17-22)19-8-3-1-4-9-19)29-26(31-27)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H

InChI Key

RFUUJCRUULRAJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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